

JNJ-28330835: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-28330835

Cat. No.: B1673012

[Get Quote](#)

For Research Use Only. Not for use in humans.

Introduction

JNJ-28330835 is a potent and selective, non-steroidal androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical models.[1] As a SARM, **JNJ-28330835** exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR), making it a valuable tool for research in areas such as muscle wasting diseases, osteoporosis, and andropause.[1] These application notes provide an overview of the key characteristics of **JNJ-28330835** and detailed protocols for its use in in vitro and in vivo research settings.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₀ F ₆ N ₄ O
Molecular Weight	364.25 g/mol
CAS Number	888072-47-7
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol

Mechanism of Action

JNJ-28330835 functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and subsequent modulation of androgen-responsive gene transcription. This interaction is tissue-specific, resulting in agonistic effects in anabolic tissues like muscle and bone, while exhibiting partial agonist or antagonist effects in androgenic tissues such as the prostate.

```
digraph "JNJ-28330835_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#34A853"];
```

```
JNJ [label="JNJ-28330835", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor (AR)\n(Cytoplasm)"]; HSP [label="Heat Shock Proteins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; JNJ_AR_complex [label="JNJ-28330835-AR Complex"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; ARE [label="Androgen Response\nElement (ARE)"]; Co_regulators [label="Co-regulators", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription"]; Anabolic_Effects [label="Anabolic Effects\n(Muscle, Bone)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Androgenic_Effects [label="Minimal Androgenic Effects\n(Prostate)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
JNJ -> AR [label="Binds"]; AR -> JNJ_AR_complex; HSP -> AR [label="Dissociates from"]; JNJ_AR_complex -> Nucleus [label="Translocation"]; Nucleus -> ARE [style=invis]; JNJ_AR_complex -> ARE [label="Binds to"]; ARE -> Co_regulators [label="Recruits"]; Co_regulators -> Gene_Transcription [label="Modulates"]; Gene_Transcription -> Anabolic_Effects; Gene_Transcription -> Androgenic_Effects; }
```

Figure 1: Simplified signaling pathway of **JNJ-28330835**.

In Vitro Applications

Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **JNJ-28330835** to the androgen receptor.

Experimental Protocol:

- Receptor Source: Prepare cytosol from the ventral prostate of male Sprague-Dawley rats as a source of androgen receptors.
- Radioligand: Use a high-affinity synthetic androgen, such as [³H]-R1881 (Metribolone), as the radioligand.
- Competitive Binding:
 - Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled **JNJ-28330835** and the receptor preparation.
 - Incubations are typically carried out in a buffer containing protease inhibitors at 4°C for 16-18 hours to reach equilibrium.
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis:
 - Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the **JNJ-28330835** concentration.
 - Calculate the IC₅₀ value (the concentration of **JNJ-28330835** that inhibits 50% of the specific binding of the radioligand).
 - Determine the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

```
digraph "AR_Binding_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#4285F4"];
```

```
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prepare_reagents [label="Prepare Reagents:\n- Rat Prostate Cytosol (AR source)\n- [3H]-R1881 (Radioligand)\n- JNJ-28330835 dilutions"]; incubation [label="Incubate AR, [3H]-R1881, and JNJ-28330835\n(4°C, 16-18h)"]; separation [label="Separate Bound and Free Ligand\n(e.g., Hydroxylapatite)"]; quantification [label="Quantify Radioactivity\n(Liquid Scintillation Counting)"]; analysis [label="Data Analysis:\n- Plot competition curve\n- Calculate IC50\n- Calculate Ki"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF];
```

```
start -> prepare_reagents; prepare_reagents -> incubation; incubation -> separation;
separation -> quantification; quantification -> analysis; analysis -> end; }
```

Figure 2: Workflow for the Androgen Receptor Binding Assay.

Transcriptional Activation Assay

This cell-based assay measures the ability of **JNJ-28330835** to activate androgen receptor-mediated gene transcription.

Experimental Protocol:

- Cell Line: Use a suitable mammalian cell line, such as CV-1 or HEK293, that is co-transfected with two plasmids:
 - An expression vector for the human androgen receptor.
 - A reporter plasmid containing a luciferase or β -galactosidase gene under the control of an androgen-responsive promoter (e.g., MMTV).
- Cell Culture and Treatment:
 - Plate the transfected cells in a multi-well format.
 - After allowing the cells to attach, treat them with a range of concentrations of **JNJ-28330835**. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
 - Incubate the cells for 24-48 hours.

- Reporter Gene Assay:
 - Lyse the cells and measure the activity of the reporter enzyme (luciferase or β -galactosidase) according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the reporter activity to the total protein concentration in each well.
 - Plot the normalized reporter activity against the logarithm of the **JNJ-28330835** concentration to generate a dose-response curve.
 - Calculate the EC50 value, which is the concentration of **JNJ-28330835** that produces 50% of the maximal response.

In Vivo Applications

Hershberger Assay in Orchidectomized Rats

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a compound. The following protocol is adapted for evaluating the SARM activity of **JNJ-28330835**.^[2]

Experimental Protocol:

- Animal Model: Use immature, castrated (orchidectomized) male Sprague-Dawley rats. Castration is typically performed at 42 days of age, followed by a 7-day recovery period to allow for the regression of androgen-dependent tissues.
- Dosing:
 - Administer **JNJ-28330835** daily for 10 consecutive days via oral gavage or subcutaneous injection.
 - Prepare **JNJ-28330835** in a suitable vehicle, such as corn oil or a solution of 0.5% methylcellulose.

- Include a vehicle control group and a positive control group treated with testosterone propionate (TP).
- Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:
 - Ventral prostate
 - Seminal vesicles (with coagulating glands)
 - Levator ani muscle
 - Glans penis
 - Cowper's glands
- Tissue Weight Measurement: Record the wet weight of each dissected tissue.
- Data Analysis:
 - Compare the weights of the androgen-dependent tissues in the **JNJ-28330835**-treated groups to both the vehicle control and the TP-treated groups.
 - A significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weights of the ventral prostate and seminal vesicles is indicative of SARM activity.

```
digraph "Hershberger_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#FBBC05"];
```

```
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; castration [label="Orchidectomize Immature Male Rats\n(Day 42)"]; recovery [label="7-Day Recovery Period"]; dosing [label="Daily Dosing for 10 Days\n(Vehicle, TP, JNJ-28330835)"]; euthanasia [label="Euthanize 24h After Last Dose"]; dissection [label="Dissect Androgen-Dependent Tissues"]; weighing [label="Record Wet Tissue Weights"]; analysis [label="Statistical Analysis of Tissue Weights"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF];
```

start -> castration; castration -> recovery; recovery -> dosing; dosing -> euthanasia; euthanasia -> dissection; dissection -> weighing; weighing -> analysis; analysis -> end; }

Figure 3: Workflow for the Hershberger Assay.

Quantitative Data Summary

The following table summarizes the reported in vivo effects of **JNJ-28330835** in rat models.

Parameter	Model	Dosage	Result	Reference
Levator Ani Muscle Growth	Orchidectomized Rats	10 mg/kg	Maximal stimulation of muscle growth	[1]
Prostate Weight	Intact Rats	10 mg/kg	30% reduction in prostate weight	[1]
Lean Body Mass	Orchidectomized Rats	Not specified	Prevented half of the loss of lean body mass	[1]
Lean Body Mass	Aged Orchidectomized Rats	Not specified	Restored about 30% of lost lean mass	[1]

Supplier Information

JNJ-28330835 for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

- MyBioSource.com
- MedKoo Biosciences
- BioCat
- TargetMol

Please note that availability and pricing may vary. This product is intended for research use only and is not for human or veterinary use.

Safety Precautions

Standard laboratory safety precautions should be followed when handling **JNJ-28330835**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- To cite this document: BenchChem. [JNJ-28330835: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673012#jnj-28330835-supplier-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com